molecular formula C17H24N2O4 B4772288 N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B4772288
M. Wt: 320.4 g/mol
InChI Key: BVOJRPIMKQXFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDMC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDMC belongs to the family of pyrrolidine carboxamides, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide also reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its interaction with various signaling pathways. Further studies are also needed to determine the optimal dosage and administration of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide for therapeutic purposes. Additionally, the potential side effects of N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide need to be thoroughly investigated to ensure its safety for clinical use.

Scientific Research Applications

N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exert neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-4-5-8-18-17(21)12-9-16(20)19(11-12)14-7-6-13(22-2)10-15(14)23-3/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOJRPIMKQXFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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